molecular formula C35H67ClO4 B588554 rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 CAS No. 1246815-94-0

rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5

Cat. No.: B588554
CAS No.: 1246815-94-0
M. Wt: 592.329
InChI Key: MQWXVGSHNINWHB-GTQNAZBSSA-N
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Description

rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5: is a stable isotope-labelled compound with the molecular formula C30H67ClO4. It is a derivative of 3-monochloropropane-1,2-diol (3-MCPD) ester, which is commonly found as a contaminant in various edible oils, including olive, cottonseed, and palm oils . This compound is used in scientific research for its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C5 isotope. The process involves the use of catalysts and specific reaction temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chloro-2-(1,2-13C2)hexadecanoyloxy(213C)propyl) (1,2-13C2)hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i29+1,30+1,33+1,34+1,35+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXVGSHNINWHB-GTQNAZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[13CH2][13C](=O)OC[13CH](CCl)O[13C](=O)[13CH2]CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747185
Record name 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-94-0
Record name 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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